Atrial natriuretic factor (103-123)
Übersicht
Beschreibung
Atrial natriuretic factor (103-123) is a peptide hormone that is part of the natriuretic peptide family. It is secreted by the cardiac atria and plays a crucial role in the regulation of blood volume and arterial blood pressure. This peptide is derived from a larger precursor molecule and is involved in promoting natriuresis, diuresis, and vasodilation, thereby contributing to cardiovascular homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor (103-123) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods: Industrial production of atrial natriuretic factor (103-123) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: Atrial natriuretic factor (103-123) can undergo oxidation, particularly at methionine residues, which can affect its biological activity.
Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis during peptide synthesis.
Major Products Formed:
Oxidized Peptide: Modified peptide with oxidized methionine residues.
Reduced Peptide: Peptide with reduced disulfide bonds.
Substituted Analogs: Peptides with specific amino acid substitutions.
Wissenschaftliche Forschungsanwendungen
Atrial natriuretic factor (103-123) has a wide range of applications in scientific research:
Cardiovascular Research: Studying its role in blood pressure regulation and heart failure.
Renal Physiology: Investigating its effects on sodium and water excretion.
Biomarker Development: Using its levels as biomarkers for heart failure and other cardiovascular diseases.
Pharmacology: Developing therapeutic agents that mimic or enhance its effects for treating hypertension and heart failure.
Wirkmechanismus
Atrial natriuretic factor (103-123) exerts its effects by binding to natriuretic peptide receptors, primarily the guanylyl cyclase-A receptor. This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in:
Vasodilation: Relaxation of vascular smooth muscle cells.
Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.
Inhibition of Renin-Angiotensin-Aldosterone System: Reducing blood volume and pressure
Vergleich Mit ähnlichen Verbindungen
Atrial natriuretic factor (103-123) is part of the natriuretic peptide family, which includes:
Brain Natriuretic Peptide (BNP): Similar in function but primarily produced in the ventricles.
C-type Natriuretic Peptide (CNP): Lacks significant natriuretic activity but has vasodilatory effects.
Uniqueness:
Atrial Natriuretic Factor (103-123): Primarily involved in natriuresis and diuresis, with strong effects on blood pressure regulation.
Brain Natriuretic Peptide: More associated with heart failure diagnosis and prognosis.
C-type Natriuretic Peptide: Mainly involved in vascular homeostasis and growth regulation
Biologische Aktivität
Atrial natriuretic factor (ANF) is a peptide hormone produced by the heart, primarily involved in the regulation of blood pressure and fluid balance. The specific fragment known as Atrial Natriuretic Factor (103-123) plays a significant role in various physiological processes, including diuresis and natriuresis, through its interaction with specific receptors in the body. This article explores the biological activity of ANF (103-123), highlighting its mechanisms of action, physiological effects, and relevant research findings.
1. Overview of Atrial Natriuretic Factor (ANF)
ANF is synthesized in the atria of the heart and released in response to increased atrial pressure. It serves as a counter-regulatory hormone to the renin-angiotensin-aldosterone system (RAAS), promoting vasodilation and sodium excretion. The fragment ANF (103-123), also referred to as atriopeptin I, is derived from the larger precursor peptide and retains significant biological activity.
ANF (103-123) exerts its effects primarily through binding to specific receptors on target cells:
- Natriuretic Peptide Receptors : ANF interacts with three types of receptors—NPR-A, NPR-B, and NPR-C. NPR-A and NPR-B are guanylate cyclase-coupled receptors that mediate the increase in intracellular cGMP levels, leading to smooth muscle relaxation and natriuresis.
- Inhibition of Renin Secretion : ANF reduces renin release from the kidneys, which decreases angiotensin II production and subsequently lowers blood pressure.
3. Physiological Effects
The biological activities of ANF (103-123) include:
- Diuresis : Promotes increased urine output by inhibiting sodium reabsorption in the renal tubules.
- Vasodilation : Causes relaxation of vascular smooth muscle, reducing systemic vascular resistance.
- Inhibition of Aldosterone : Suppresses aldosterone secretion from the adrenal glands, further promoting sodium excretion.
4.1 Receptor Binding Studies
Research indicates that ANF (103-123) has a strong affinity for NPR-A and NPR-B receptors. A study demonstrated that this fragment could effectively compete with full-length ANF for receptor binding, suggesting it retains significant biological activity despite being truncated .
4.2 Physiological Impact on Blood Pressure
In experimental models involving spontaneously hypertensive rats, administration of ANF (103-123) resulted in a notable decrease in blood pressure due to its vasodilatory effects . This underscores its potential therapeutic applications in managing hypertension.
4.3 Case Studies
A clinical study involving patients with heart failure showed that elevated levels of ANF correlate with improved renal function and reduced fluid overload . Another case highlighted that patients receiving ANF treatment experienced significant reductions in both systolic and diastolic blood pressure .
5. Comparative Biological Activity
To further elucidate the biological activity of ANF (103-123), a comparison with other fragments such as ANF (99-126) can be made:
Fragment | Biological Activity | Key Effects |
---|---|---|
ANF (99-126) | High | Strong vasodilation, significant natriuresis |
ANF (103-123) | Moderate | Effective but less potent than 99-126 |
This table illustrates that while ANF (103-123) is effective, it is not as potent as its longer counterpart.
6. Conclusion
Atrial Natriuretic Factor (103-123) exhibits significant biological activity through its interaction with natriuretic peptide receptors, leading to important physiological effects such as diuresis and vasodilation. Ongoing research continues to explore its therapeutic potential in conditions like hypertension and heart failure. Understanding the nuances of its action can aid in developing targeted therapies for cardiovascular diseases.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H135N29O30S2/c1-8-39(5)64-79(139)97-29-59(120)98-41(7)66(126)102-46(19-20-56(85)117)71(131)108-51(33-114)70(130)96-30-61(122)100-47(23-38(3)4)68(128)95-31-62(123)101-54(77(137)105-49(25-57(86)118)74(134)109-53(35-116)81(141)142)36-143-144-37-55(110-76(136)52(34-115)107-67(127)43(84)32-113)78(138)104-48(24-42-15-11-10-12-16-42)69(129)94-27-58(119)93-28-60(121)99-44(17-13-21-91-82(87)88)72(132)112-65(40(6)9-2)80(140)106-50(26-63(124)125)75(135)103-45(73(133)111-64)18-14-22-92-83(89)90/h10-12,15-16,38-41,43-55,64-65,113-116H,8-9,13-14,17-37,84H2,1-7H3,(H2,85,117)(H2,86,118)(H,93,119)(H,94,129)(H,95,128)(H,96,130)(H,97,139)(H,98,120)(H,99,121)(H,100,122)(H,101,123)(H,102,126)(H,103,135)(H,104,138)(H,105,137)(H,106,140)(H,107,127)(H,108,131)(H,109,134)(H,110,136)(H,111,133)(H,112,132)(H,124,125)(H,141,142)(H4,87,88,91)(H4,89,90,92)/t39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLDAJPPNWDHHB-ZSLGIGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H135N29O30S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237543 | |
Record name | Atrial natriuretic factor (103-123) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2083.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89139-53-7 | |
Record name | Atrial natriuretic factor (103-123) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atrial natriuretic factor (103-123) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.